1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a dimethylphenyl group, and a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethoxy and dimethylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(difluoromethoxy)benzyl chloride with 3,4-dimethylphenylhydrazine in the presence of a base can lead to the formation of the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium azide and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, which can influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(difluoromethoxy)phenyl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- N3-[4-(difluoromethoxy)phenyl]-1-(3,4-dimethylphenyl)-N7-(2-hydroxyethyl)-2-mercaptoimidazo[1,2-a]pyridin-4-ium-3,7-dicarboxamide
Uniqueness
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the difluoromethoxy group. This structural uniqueness can lead to distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C19H18F2N4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H18F2N4O2/c1-11-4-5-14(10-12(11)2)23-18(26)17-22-13(3)25(24-17)15-6-8-16(9-7-15)27-19(20)21/h4-10,19H,1-3H3,(H,23,26) |
InChI Key |
XAJMESNABVBDLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F)C |
Origin of Product |
United States |
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